molecular formula C9H8IN3 B11784605 4-iodo-5-phenyl-1H-pyrazol-3-amine

4-iodo-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B11784605
M. Wt: 285.08 g/mol
InChI Key: IFZPZVXQHIQTEM-UHFFFAOYSA-N
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Description

4-Iodo-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an iodine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 4-iodo-3-oxobutanenitrile under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole amines.

Mechanism of Action

The mechanism of action of 4-iodo-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and phenyl group enhances its binding affinity and specificity . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 4-iodo-5-phenyl-1H-pyrazol-3-amine makes it unique compared to other similar compounds. This iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

4-iodo-5-phenyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H8IN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)

InChI Key

IFZPZVXQHIQTEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)I

Origin of Product

United States

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